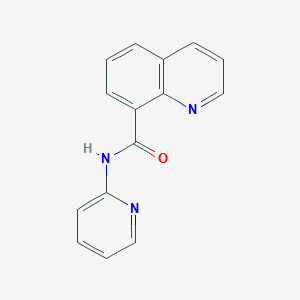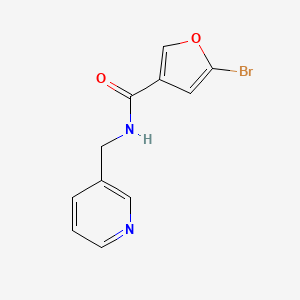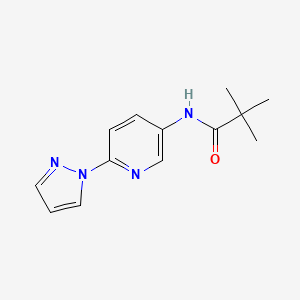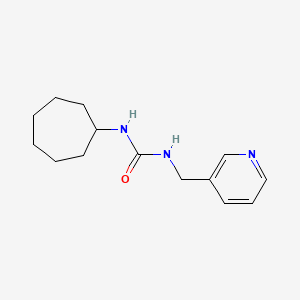
N-(4-methylpyridin-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)furan-3-carboxamide, also known as MFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MFC is a heterocyclic compound that is commonly used as a building block in the synthesis of various other compounds.
Wirkmechanismus
The exact mechanism of action of N-(4-methylpyridin-2-yl)furan-3-carboxamide is not fully understood. However, it is believed that N-(4-methylpyridin-2-yl)furan-3-carboxamide acts as a chelating agent, binding to metal ions and facilitating various chemical reactions. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have antifungal and antibacterial properties, which may be useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its versatility. N-(4-methylpyridin-2-yl)furan-3-carboxamide can be used as a building block in the synthesis of various other compounds, making it a useful tool for synthetic chemists. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of potential applications, making it a valuable compound for researchers in various fields. However, one limitation of using N-(4-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its relatively high cost, which may make it less accessible to some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-methylpyridin-2-yl)furan-3-carboxamide. One area of interest is the development of new materials, such as polymers and liquid crystals, using N-(4-methylpyridin-2-yl)furan-3-carboxamide as a building block. Additionally, N-(4-methylpyridin-2-yl)furan-3-carboxamide may have potential therapeutic applications, particularly in the treatment of inflammatory conditions and as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of N-(4-methylpyridin-2-yl)furan-3-carboxamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(4-methylpyridin-2-yl)furan-3-carboxamide can be achieved through a variety of methods, including the reaction of furan-3-carboxylic acid with 4-methylpyridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method results in the formation of N-(4-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline powder with a melting point of 202-204°C. Other methods of synthesis include the reaction of furan-3-carboxylic acid with 4-methylpyridine in the presence of a catalyst such as triethylamine or pyridine.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)furan-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including as a building block in the synthesis of various other compounds, as a ligand in metal-catalyzed reactions, and as a potential drug candidate for the treatment of various diseases. N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-12-10(6-8)13-11(14)9-3-5-15-7-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJAMVNDUVARCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
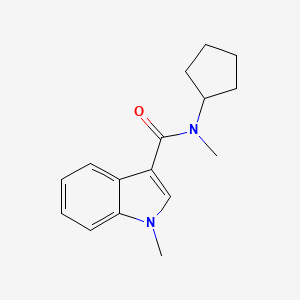
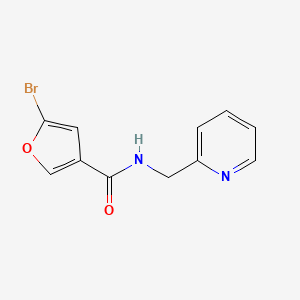

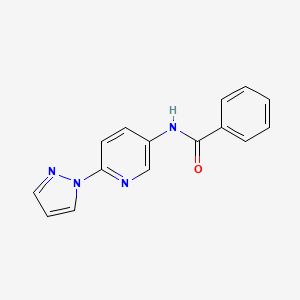

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)
